molecular formula C5H11ClN2O B1389980 [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride CAS No. 1185301-13-6

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride

Cat. No.: B1389980
CAS No.: 1185301-13-6
M. Wt: 150.61 g/mol
InChI Key: UMNTWZSDXYQGMR-UHFFFAOYSA-N
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Description

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C5H10N2O·HCl and a molecular weight of 150.61 g/mol. This compound is a derivative of isoxazole, a five-membered heterocyclic aromatic ring containing both oxygen and nitrogen atoms. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For example, this compound has been shown to inhibit certain oxidoreductases, thereby affecting the redox state of the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes, leading to conformational changes that either inhibit or activate the enzyme’s function. For example, its binding to oxidoreductases can result in the inhibition of the enzyme’s activity, thereby affecting the redox balance within the cell . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses include oxidative stress, cellular damage, and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect pathways related to oxidative stress response and energy metabolism . By inhibiting or activating specific enzymes, this compound can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is known to be taken up by cells through specific transport mechanisms, and it can accumulate in certain cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can exert its effects on cellular metabolism and signaling pathways .

Preparation Methods

The synthesis of [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride typically involves the following steps:

  • Synthetic Routes: : The compound can be synthesized through the reaction of 3-methyl-4,5-dihydroisoxazole with an appropriate amine source under controlled conditions. The reaction conditions include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the reaction.

  • Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperature and solvent choice.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride has several scientific research applications, including:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound is utilized in biological studies to investigate its interactions with biological molecules and its potential effects on biological systems.

  • Industry: : The compound is used in the manufacturing of various chemical products and materials.

Comparison with Similar Compounds

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride can be compared with other similar compounds, such as [(3-isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride. While both compounds share the isoxazole ring structure, they differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-5(3-6)8-7-4;/h5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNTWZSDXYQGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673952
Record name 1-(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-13-6
Record name 5-Isoxazolemethanamine, 4,5-dihydro-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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